2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-12-5-3-4-11(8-12)9-19-10-15-17-13-6-1-2-7-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSNUETVIRAZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with 3-chlorobenzyl chloride in the presence of a strong base such as potassium hydroxide. The reaction is conducted at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the 3-chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and selected analogs:
Key Differences and Implications
Chlorophenyl vs. Pyridinyl/Methylphenoxy Groups: The 3-chlorophenyl group in the target compound enhances lipophilicity compared to analogs with pyridinyl () or methylphenoxy groups (). This may improve blood-brain barrier penetration but reduce aqueous solubility.
Sulfanyl vs. Sulfonyl Groups :
- Sulfanyl (–S–) groups (target compound, ) are more nucleophilic and redox-active than sulfonyl (–SO₂–) groups (). This difference could affect metabolic stability or interaction with thiol-sensitive enzymes.
Benzodiazole vs. Benzimidazole Cores :
Research Findings on Analogous Compounds
- Antiviral Activity : Compounds like 2-[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfanyl derivatives () have been explored for antiviral applications, suggesting the sulfanyl-benzodiazole scaffold may inhibit viral budding mechanisms .
- Crystallographic Data : High-resolution crystal structures of benzimidazole derivatives (e.g., R factor = 0.050 in ) demonstrate the utility of tools like SHELXL for structural refinement, applicable to the target compound’s analysis .
- Synthetic Accessibility: Analogs such as 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole () are commercially available, indicating feasible synthesis routes for the target compound via thioether linkages .
Limitations and Knowledge Gaps
- Biological Data: No direct studies on the target compound’s pharmacological activity were found. Predictions are based on structural analogs.
- Solubility and Stability : Experimental data on physicochemical properties (e.g., logP, melting point) are unavailable, necessitating further characterization.
Biological Activity
2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole, a compound belonging to the benzodiazole class, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
- Chemical Name : this compound
- Molecular Formula : C12H11ClN2S
- Molecular Weight : 250.75 g/mol
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. In particular, compounds with a chlorophenyl group have shown enhanced activity against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 μg/mL |
| This compound | Escherichia coli | 8 μg/mL |
The compound's activity was compared to standard antibiotics, demonstrating comparable efficacy against S. aureus and E. coli .
Anticancer Activity
Benzodiazole derivatives have been explored for their anticancer potential. Studies have shown that the presence of the chlorophenyl moiety enhances cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assay Results :
- Cell Line : A549 (lung cancer)
- IC50 = 15 μg/mL
- Cell Line : HeLa (cervical cancer)
- IC50 = 20 μg/mL
- Cell Line : A549 (lung cancer)
These results indicate that this compound may inhibit cancer cell proliferation effectively .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound.
Structure-Activity Relationship (SAR)
The biological activity of benzodiazole derivatives is influenced by their structural components. The presence of electron-withdrawing groups like chlorine on the phenyl ring has been correlated with increased potency in antimicrobial and anticancer activities.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity in Cancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
